![molecular formula C12H9ClO2 B1367139 6-Methoxynaphthalene-2-carbonyl chloride CAS No. 58601-32-4](/img/structure/B1367139.png)
6-Methoxynaphthalene-2-carbonyl chloride
Overview
Description
6-Methoxynaphthalene-2-carbonyl chloride is an organic compound with the molecular formula C12H9ClO2 and a molecular weight of 220.65 g/mol. This compound is a crucial intermediate in organic synthesis, particularly in the preparation of various pharmaceuticals and agrochemicals.
Mechanism of Action
Target of Action
It is known to be used in the suzuki–miyaura cross-coupling reaction , a widely applied transition metal-catalyzed carbon–carbon bond-forming reaction .
Mode of Action
In the Suzuki–Miyaura cross-coupling reaction, 6-Methoxynaphthalene-2-carbonyl chloride interacts with its targets through a process of oxidative addition . This process involves the donation of electrons to form a new bond . The compound’s interaction with its targets results in changes at the molecular level, leading to the formation of new carbon-carbon bonds .
Biochemical Pathways
Its role in the suzuki–miyaura cross-coupling reaction suggests that it may influence pathways related to carbon–carbon bond formation .
Result of Action
The result of the action of this compound is the formation of new carbon–carbon bonds through the Suzuki–Miyaura cross-coupling reaction . This reaction is a key step in the synthesis of various organic compounds .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the Suzuki–Miyaura cross-coupling reaction requires specific reaction conditions, including the presence of a palladium catalyst and an organoboron reagent . The reaction is also known to be mild and tolerant of various functional groups .
Preparation Methods
Synthetic Routes and Reaction Conditions
6-Methoxynaphthalene-2-carbonyl chloride can be synthesized through the reaction of 6-methoxynaphthalene-2-carboxylic acid with thionyl chloride (SOCl2). The reaction typically occurs under reflux conditions, where the carboxylic acid is converted to the corresponding acyl chloride . The general reaction is as follows:
6-Methoxynaphthalene-2-carboxylic acid+SOCl2→6-Methoxynaphthalene-2-carbonyl chloride+SO2+HCl
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of large-scale reactors and continuous flow systems to ensure efficient conversion and high yield. The reaction conditions are optimized to minimize by-products and maximize the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
6-Methoxynaphthalene-2-carbonyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: This compound readily reacts with nucleophiles such as amines and alcohols to form corresponding amides and esters.
Electrophilic Aromatic Substitution: The methoxy group on the naphthalene ring activates the aromatic system towards electrophilic substitution reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include primary and secondary amines, alcohols, and thiols.
Electrophilic Aromatic Substitution: Reagents such as bromine (Br2) and sulfuric acid (H2SO4) are used under controlled conditions to introduce substituents onto the aromatic ring.
Major Products
Amides and Esters: Formed through nucleophilic substitution reactions with amines and alcohols.
Substituted Aromatic Compounds: Formed through electrophilic aromatic substitution reactions.
Scientific Research Applications
Medicinal Chemistry
6-Methoxynaphthalene-2-carbonyl chloride is primarily recognized as an intermediate in the synthesis of pharmaceuticals, notably non-steroidal anti-inflammatory drugs (NSAIDs) like naproxen. Its structure allows for the modification and development of compounds with significant biological activity.
Key Findings:
- Synthesis of NSAIDs: The compound serves as a crucial building block in the production of NSAIDs, which are widely used for their analgesic and anti-inflammatory properties. Research indicates that derivatives synthesized from this compound exhibit enhanced efficacy and reduced side effects compared to traditional NSAIDs .
- Anticancer Activity: Recent studies have shown that certain derivatives of this compound possess potential anticancer properties. For instance, novel derivatives have been synthesized and evaluated for their ability to inhibit cancer cell proliferation .
Organic Synthesis
In organic chemistry, this compound is utilized as a reagent in various synthetic pathways. Its reactivity allows chemists to create complex organic molecules through acylation reactions.
Applications:
- Intermediate in Synthesis: It acts as an acylating agent in the synthesis of various naphthalene derivatives, which are important in developing dyes, fragrances, and other organic compounds .
- Functionalization of Aromatic Compounds: The compound can be used to functionalize aromatic systems, enhancing their chemical properties for further applications in research and industry.
Industrial Applications
The compound's utility extends beyond the laboratory into industrial applications, particularly in the manufacturing of specialty chemicals.
Uses:
- Fragrance and Dye Production: Due to its aromatic nature, this compound is employed in producing fragrances and colorants. Its derivatives can impart desirable scents and colors to various products.
- Green Chemistry Initiatives: The synthesis methods developed for this compound often emphasize environmentally friendly practices, making it suitable for green chemistry applications. Such methods typically involve mild reaction conditions and high yields, reducing waste and energy consumption .
Case Studies
Comparison with Similar Compounds
Similar Compounds
- 6-Methoxynaphthalene-2-carboxylic acid
- 6-Methoxynaphthalene-2-sulfonyl chloride
- 6-Methoxy-2-naphthaldehyde
Uniqueness
6-Methoxynaphthalene-2-carbonyl chloride is unique due to its high reactivity as an acylating agent, which makes it a valuable intermediate in organic synthesis. Its methoxy group also enhances the reactivity of the naphthalene ring towards electrophilic aromatic substitution, distinguishing it from other similar compounds .
Biological Activity
6-Methoxynaphthalene-2-carbonyl chloride (MNC) is a compound of interest in medicinal chemistry due to its potential biological activities. This article synthesizes available research findings on the biological effects, mechanisms of action, and therapeutic potential of MNC, along with relevant data tables and case studies.
Chemical Structure and Properties
This compound has the molecular formula C₁₂H₉ClO₂. The compound features a naphthalene ring substituted with a methoxy group at the 6-position and a carbonyl chloride at the 2-position, which plays a crucial role in its reactivity and biological activity.
Biological Activity Overview
Research indicates that MNC exhibits various biological activities, including:
- Antiparasitic Activity : MNC has been evaluated for its effectiveness against several protozoan parasites such as Trypanosoma brucei rhodesiense, Leishmania donovani, and Plasmodium falciparum. The compound demonstrated moderate activity against these pathogens, suggesting its potential as an antiparasitic agent .
- Antimicrobial Properties : The compound has shown promise in inhibiting bacterial growth, particularly against pathogenic strains. Its mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways .
- Antifungal Activity : MNC derivatives have been studied for their antifungal properties against various fungal pathogens, indicating a broad spectrum of activity that could be harnessed in clinical applications .
The proposed mechanisms by which MNC exerts its biological effects include:
- Enzyme Inhibition : MNC may interact with specific enzymes involved in metabolic pathways of parasites and bacteria, leading to inhibition of their growth.
- Cellular Uptake : The methoxy group enhances lipophilicity, facilitating cellular uptake and subsequent action within target cells.
- Reactive Intermediates : The carbonyl chloride moiety can form reactive intermediates that may covalently modify biomolecules, disrupting normal cellular functions.
Table 1: Antiparasitic Activity of this compound
Parasite | IC₅₀ (µg/mL) | Selectivity Index (SI) |
---|---|---|
T. b. rhodesiense | 5.0 | 10 |
L. donovani | 8.0 | 8 |
P. falciparum | 12.0 | 5 |
IC₅₀ values represent the concentration required to inhibit 50% of parasite growth. The Selectivity Index is calculated as the ratio of IC₅₀ for mammalian cells to IC₅₀ for parasites.
Case Study: Evaluation Against P. falciparum
In a study assessing the efficacy of various compounds against chloroquine-resistant strains of P. falciparum, MNC was found to exhibit an IC₅₀ value of 12 µg/mL. This indicates moderate effectiveness compared to established antimalarial drugs. Further structure-activity relationship studies suggested that modifications to the naphthalene ring could enhance potency .
Safety and Toxicity Profile
The safety profile of MNC has been evaluated in vitro using mammalian cell lines. Results indicated that while MNC exhibits antiparasitic activity, it also shows cytotoxicity at higher concentrations. Therefore, optimizing dosage and formulation is critical for therapeutic applications .
Properties
IUPAC Name |
6-methoxynaphthalene-2-carbonyl chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9ClO2/c1-15-11-5-4-8-6-10(12(13)14)3-2-9(8)7-11/h2-7H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IKTDAFGJXADTPY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C=C(C=C2)C(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9ClO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60503981 | |
Record name | 6-Methoxynaphthalene-2-carbonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60503981 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
58601-32-4 | |
Record name | 6-Methoxynaphthalene-2-carbonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60503981 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of 6-methoxy-2-naphthoyl chloride in the synthesis of novel chemosensitizing agents?
A1: 6-methoxy-2-naphthoyl chloride serves as a crucial building block in synthesizing a series of N-substituted-6-methoxynaphthalene-2-carboxamides. [] These newly synthesized compounds are being investigated for their potential to reverse adriamycin resistance in cancer cells. The chloride readily reacts with various 3-(heteroaryl)propyl amines, forming the amide bond that characterizes this class of compounds. []
Q2: How does the structure of 6-methoxy-2-naphthoyl chloride influence its reactivity in solvolysis reactions?
A2: The presence of the methoxy group at the 6-position of the naphthalene ring significantly influences the reactivity of 6-methoxy-2-naphthoyl chloride in solvolysis reactions. [] Studies comparing its reactivity to other naphthoyl chlorides reveal that the electron-donating nature of the methoxy group promotes a more SN1-like reaction mechanism. This indicates that the rate-determining step involves the formation of a carbocation intermediate, influenced by the electron-donating effect of the methoxy substituent. []
Q3: What are the potential applications of N-substituted-6-methoxynaphthalene-2-carboxamides in cancer treatment?
A3: In vitro studies on N-substituted-6-methoxynaphthalene-2-carboxamides, synthesized using 6-methoxy-2-naphthoyl chloride, show promise as potential chemosensitizing agents. [] Specifically, these compounds demonstrated an ability to reverse adriamycin resistance in P388 murine lymphocytic leukemia cells. [] This suggests that they could potentially enhance the efficacy of existing chemotherapy drugs like adriamycin, improving treatment outcomes for cancer patients.
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